N-allyl-6,7-dimethoxy-4-quinazolinamine
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Overview
Description
N-allyl-6,7-dimethoxy-4-quinazolinamine is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol It is a quinazoline derivative, characterized by the presence of an allyl group and two methoxy groups attached to the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-6,7-dimethoxy-4-quinazolinamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6,7-dimethoxy-4-quinazolinone.
Allylation: The quinazolinone is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-allyl-6,7-dimethoxy-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
N-allyl-6,7-dimethoxy-4-quinazolinamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-allyl-6,7-dimethoxy-4-quinazolinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6,7-dimethoxy-4-quinazolinamine: Similar structure but with a chloro group instead of an allyl group.
6,7-Dimethoxy-4-quinazolinamine: Lacks the allyl group, making it less reactive in certain chemical reactions.
Uniqueness
N-allyl-6,7-dimethoxy-4-quinazolinamine is unique due to the presence of the allyl group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for the synthesis of diverse quinazoline derivatives with various biological activities .
Properties
IUPAC Name |
6,7-dimethoxy-N-prop-2-enylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-4-5-14-13-9-6-11(17-2)12(18-3)7-10(9)15-8-16-13/h4,6-8H,1,5H2,2-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWSXBIMJWCAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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